molecular formula C28H27N5O4 B13947572 2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide CAS No. 384344-81-4

2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide

Cat. No.: B13947572
CAS No.: 384344-81-4
M. Wt: 497.5 g/mol
InChI Key: BXBBTPNMXQAEAZ-UHFFFAOYSA-N
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Description

BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- is a complex organic compound with a unique structure that includes a benzamide core, a benzoylamino group, and a pyrazolyl moiety

Preparation Methods

The synthesis of BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Benzoylamino Group: This step involves the acylation of the benzamide core with benzoyl chloride in the presence of a base.

    Synthesis of the Pyrazolyl Moiety: The pyrazolyl group can be synthesized through a cyclization reaction involving hydrazine and a diketone.

    Coupling Reactions: The final step involves coupling the benzoylamino group with the pyrazolyl moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzamide and pyrazolyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Research: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in altered cellular signaling and function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to BENZAMIDE, 2-(BENZOYLAMINO)-N-[2-[(2,3-DIHYDRO-1,5-DIMETHYL-3-OXO-2-PHENYL-1H-PYRAZOL-4-YL)AMINO]-1-METHYL-2-OXOETHYL]- include other benzamide derivatives and pyrazolyl compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. Examples of similar compounds include:

    N-Benzoylbenzamide: A simpler benzamide derivative with potential anti-inflammatory properties.

    2-Phenyl-1H-pyrazol-3-amine: A pyrazolyl compound with potential anticancer activity.

    N-(2-Benzoylaminoethyl)benzamide: A compound with a similar benzoylamino group but different overall structure.

Properties

CAS No.

384344-81-4

Molecular Formula

C28H27N5O4

Molecular Weight

497.5 g/mol

IUPAC Name

2-benzamido-N-[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C28H27N5O4/c1-18(25(34)31-24-19(2)32(3)33(28(24)37)21-14-8-5-9-15-21)29-27(36)22-16-10-11-17-23(22)30-26(35)20-12-6-4-7-13-20/h4-18H,1-3H3,(H,29,36)(H,30,35)(H,31,34)

InChI Key

BXBBTPNMXQAEAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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